m-Diisopropylbenzene dihydroperoxide
Description
Structure
3D Structure
Properties
CAS No. |
721-26-6 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1,3-bis(2-hydroperoxypropan-2-yl)benzene |
InChI |
InChI=1S/C12H18O4/c1-11(2,15-13)9-6-5-7-10(8-9)12(3,4)16-14/h5-8,13-14H,1-4H3 |
InChI Key |
IROSBXFYXRIPRU-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(C)OO)OO |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(C)OO)OO |
Other CAS No. |
721-26-6 |
Origin of Product |
United States |
Synthesis and Formation of M Diisopropylbenzene Dihydroperoxide
Hydroperoxidation of m-Diisopropylbenzene
Hydroperoxidation is the specific process through which m-diisopropylbenzene (m-DIPB) is reacted with molecular oxygen to introduce hydroperoxy groups (-OOH) onto the isopropyl substituents. The reaction can be conducted using either air or pure oxygen under specific conditions of temperature and pressure, and may be performed in either alkaline or non-alkaline, anhydrous media. google.comgoogle.com The initial oxidation of m-DIPB leads to the formation of m-diisopropylbenzene monohydroperoxide (m-MHP), which is subsequently oxidized further to yield the target m-DHP. google.comgoogle.comresearchgate.net
The oxidation of m-diisopropylbenzene is an autoxidation process, which proceeds via a free-radical mechanism when initiated by radicals. electronicsandbooks.com
The autoxidation of alkylaromatic compounds like m-diisopropylbenzene follows a well-established radical chain reaction sequence involving three key stages: initiation, propagation, and termination. electronicsandbooks.comresearchgate.net
Initiation: The reaction begins with the formation of free radicals. This can be induced by an added initiator, such as azobisisobutyronitrile (AIBN), or by the decomposition of already-formed hydroperoxides. electronicsandbooks.comgoogle.com
Initiator → 2R•
R• + O₂ → ROO•
Propagation: A repeating cycle of reactions consumes the parent hydrocarbon and oxygen to form the hydroperoxide product. The tertiary benzylic hydrogens on the isopropyl groups are the primary sites of attack due to the resonance stabilization of the resulting benzylic radical.
ROO• + R'H → ROOH + R'•
R'• + O₂ → R'OO•
Termination: The chain reaction is concluded when radicals combine to form non-radical species. The primary termination pathway is the bimolecular coupling of two peroxy radicals. electronicsandbooks.com
2ROO• → Non-radical products + O₂
This mechanism explains the formation of both the monohydroperoxide and the subsequent dihydroperoxide as the reaction progresses. google.com
Rate of Oxidation ∝ √Rᵢ
where Rᵢ represents the rate of initiation. This principle is fundamental for controlling the reaction speed in an industrial setting. electronicsandbooks.com
The reactivity of diisopropylbenzene isomers during autoxidation is governed by both electronic and steric factors. Kinetic studies have established a reactivity order among the isomers, with p-diisopropylbenzene reacting faster than m-diisopropylbenzene. electronicsandbooks.com The ortho-isomer is generally considered unreactive and tends to accumulate in the unreacted hydrocarbon stream, which is attributed to significant steric hindrance from the adjacent isopropyl groups. google.com
The influence of electronic effects is evident from the study of various substituted isopropylbenzenes. The reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups on the aromatic ring. electronicsandbooks.com This relationship conforms to the Hammett equation, yielding a negative ρ value of -0.50, which signifies that the transition state is electron-deficient and is stabilized by electron-donating substituents. electronicsandbooks.com In the case of diisopropylbenzene isomers, the para-isomer's higher reactivity compared to the meta-isomer suggests that the electronic stabilizing effect of the second isopropyl group on the benzylic radical intermediate is more pronounced from the para position. electronicsandbooks.com While steric effects generally predict a stability order of para > meta > ortho, electronic interactions often play a decisive role. chemrxiv.orgnih.gov
| Compound | Relative Rate Constant (k) |
|---|---|
| p-Diisopropylbenzene | High |
| m-Diisopropylbenzene | Medium |
| o-Diisopropylbenzene | Low / Unreactive |
This table illustrates the general reactivity trend observed in the autoxidation of diisopropylbenzene isomers, based on kinetic data. electronicsandbooks.com
Process Parameters and Optimization for Synthesis
To maximize the yield of m-diisopropylbenzene dihydroperoxide and minimize the formation of by-products, process parameters must be carefully controlled and optimized. Temperature is one of the most critical variables in this process.
The hydroperoxidation of m-diisopropylbenzene is typically conducted in a temperature range of 80°C to 130°C. google.comgoogle.com More specifically, processes run under anhydrous and non-alkaline conditions often utilize a narrower range of 85°C to 95°C. google.com
Advanced optimization strategies involve manipulating the reaction temperature based on the real-time concentration of hydroperoxides in the reaction mixture. One patented approach outlines a specific temperature profile designed to enhance the yield of m-DHP. google.comgoogle.com In this process, the reaction is initiated at a relatively high temperature and is then progressively cooled as the concentration of hydroperoxides increases. This strategy aims to maintain a high initial reaction rate while preventing the thermal decomposition of the target hydroperoxide products, which becomes more favorable at higher temperatures and concentrations. google.comgoogle.com
| Hydroperoxide Concentration (x) (wt%) | Reaction Temperature (y) (°C) |
|---|---|
| 0 ≤ x ≤ 100 | -0.15x + 95 ≤ y ≤ -0.05x + 110 |
| 100 < x ≤ 140 | y ≤ -0.25x + 130 |
This interactive table summarizes the relationship between hydroperoxide concentration (x) and the permissible reaction temperature (y) as described in process optimization patents. google.comgoogle.com The temperature is generally lowered as the reaction progresses to higher hydroperoxide concentrations.
Catalysis in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of m-DHP, influencing reaction rates, selectivity, and operating conditions. Various classes of catalysts, from simple initiators to complex metal compounds, are employed.
To accelerate the oxidation reaction and overcome an initial induction period, radical initiators are often added. These substances generate free radicals upon decomposition, initiating the autoxidation chain reaction. Common initiators used in the synthesis of diisopropylbenzene dihydroperoxide include dibenzoyl peroxide and diisopropyl azodicarboxylate. google.com The product itself, dihydroperoxide diisopropyl benzene (B151609), can also serve as an initiator. google.com The amount of initiator used is typically small, ranging from 0.01% to 1% of the reactant's mass. google.com
Table 2: Initiators in Diisopropylbenzene Dihydroperoxide Synthesis
| Initiator | Catalyst Consumption (% of raw material mass) | Reactant System | Source(s) |
| Dibenzoyl Peroxide | 0.01% - 1% (0.05% - 0.3% preferred) | m-DIPB and p-DIPB mixture | google.com |
| Diisopropyl Azodicarboxylate | 0.01% - 1% (0.05% - 0.3% preferred) | m-DIPB and p-DIPB mixture | google.com |
| Dihydro dicumyl peroxide | 0.01% - 1% (0.05% - 0.3% preferred) | m-DIPB and p-DIPB mixture | google.com |
Organic bases, particularly quaternary ammonium (B1175870) hydroxides and their salts, have been successfully employed as catalysts for the liquid-phase oxidation of diisopropylbenzene. google.comdrexel.edu Compounds such as tetramethylammonium (B1211777) hydroxide (B78521), tetraethyl ammonium hydroxide, tetrapropylammonium (B79313) hydroxide (TPAOH), and tetrabutylammonium (B224687) hydroxide (TBAH) are effective. google.com
A key advantage of using these organic alkali catalysts is that they can facilitate the reaction under mild conditions without the need for a separate initiator. google.com They are thought to not only neutralize acidic byproducts formed during the reaction but also to improve the mixing and distribution of the aqueous and organic phases, leading to good catalytic effect. google.com The catalyst loading is typically in the range of 0.01% to 3% by mass of the diisopropylbenzene raw material. google.com
Transition metal complexes are known catalysts for oxidation reactions. mostwiedzy.plmdpi.com In the context of aromatic hydrocarbon peroxidation, complexes containing metals such as cobalt, iron, and copper have been investigated. google.com While specific details on copper chelate compounds for m-DIPB oxidation are limited in readily available literature, the use of copper-based catalysts in other oxidation processes is well-documented. For instance, copper nano-catalysts and molecular copper complexes have shown high efficiency and selectivity in the oxidation of benzene and other aromatic compounds. researchgate.netepa.gov
However, the use of metal catalysts in hydroperoxide synthesis requires caution, as hydroperoxides can be highly sensitive to many metal salts, potentially leading to hazardous decomposition. google.com For example, a process using a cerium complex as a catalyst was noted to carry a risk of decomposition. google.com Therefore, while potentially effective, the selection and application of metal complex catalysts must be carefully managed to ensure both efficiency and safety.
By-product Formation During Hydroperoxidation
The liquid-phase oxidation of m-diisopropylbenzene (m-DIPB) to produce this compound (m-DHP) is a complex process that is invariably accompanied by the formation of several by-products. The presence of these impurities can significantly impact the efficiency of the process and the purity of the final product, which is a crucial precursor for the synthesis of resorcinol (B1680541) and acetone (B3395972). The primary by-products formed during this process are m-diisopropylbenzene monohydroperoxide (m-MHP) and m-diisopropylbenzene hydroxyhydroperoxide (m-HHP), along with other oxidation products such as acetophenones and dicarbinols.
Formation of m-Diisopropylbenzene Monohydroperoxide (m-MHP)
The initial stage of m-DIPB oxidation involves the formation of m-diisopropylbenzene monohydroperoxide (m-MHP). This reaction is a primary step in the hydroperoxidation process. The oxidation of one of the isopropyl groups on the benzene ring leads to the formation of this monohydroperoxide. In many process setups, m-MHP is considered an intermediate rather than a terminal by-product, as further oxidation can convert it to the desired m-DHP.
However, controlling the reaction to favor the formation of m-DHP over m-MHP is a key challenge. Some processes are designed to operate continuously, where the concentration of m-MHP in the oxidation product solution is maintained within a specific range, for example, between 20 to 40% by weight, to facilitate the ongoing production of m-DHP. google.com In batch oxidation processes, the conversion of m-DIPB can result in a product mixture containing significant amounts of m-MHP alongside the target m-DHP. For instance, one described process yielded a mixture containing 66.5% DHP and 28.1% MHP. google.com
Formation of m-Diisopropylbenzene Hydroxyhydroperoxide (m-HHP)
A significant by-product that impacts the purity of m-DHP is m-diisopropylbenzene hydroxyhydroperoxide (m-HHP), also referred to as 2-hydroxy-2-propyl-α,α-dimethylbenzyl hydroperoxide. google.com The formation of m-HHP is a known issue in the liquid-phase oxidation of m-DIPB. google.com The presence of m-HHP in the final product is undesirable as it can complicate the subsequent acid-catalyzed cleavage to resorcinol, leading to lower yields. prepchem.comgoogleapis.com
Research has shown that the hydroperoxidation of m-DIPB can yield a mixture where m-HHP is a notable component. For example, a specific method produced a 92.8% combined yield of m-DHP and m-HHP, with the mixture consisting of approximately 75% m-DHP and 25% m-HHP. prepchem.com Another instance reported a crude hydroperoxide mixture with 72% m-DHP and 20% m-HHP. prepchem.comgoogleapis.com
Other Oxidation By-products (e.g., Acetophenones, Dicarbinols)
Beyond m-MHP and m-HHP, the oxidation of m-diisopropylbenzene can generate a range of other by-products, which can further complicate the purification process. These by-products are generally formed through side reactions or further oxidation and decomposition of the primary products.
Dicarbinols (DCL): Di-(2-hydroxy-2-propyl)benzene, also known as dicarbinol (m-DC), is one such by-product. google.com The formation of m-DC is often mentioned alongside m-HHP as an impurity that should be minimized. google.com Similar to m-HHP, m-DC can be converted to m-DHP through treatment with an oxidizing agent like hydrogen peroxide. google.comgoogleapis.com
Acetophenones: Another class of by-products includes various acetophenone (B1666503) derivatives. High-performance liquid chromatography (HPLC) analysis of m-diisopropylbenzene oxidation products has identified several of these compounds, including:
3-isopropyl acetophenone
3-(2-hydroperoxy-2-propyl) acetophenone
3-(2-hydroxy-2-propyl) acetophenone
1,3-diacetophenone (DAC) epa.govresearchgate.net
The presence of ortho-diisopropylbenzene (o-DIPB) as an impurity in the m-DIPB feed has been shown to increase the formation of certain by-products. For instance, the presence of 5% o-DIPB in the feed significantly increased the production of by-products like diisopropylbenzene olefin carbinol (OLCL) and a ketone (MKT) compared to using a purer grade of m-DIPB. google.com
The following table summarizes the by-products identified during the hydroperoxidation of m-diisopropylbenzene.
| By-product Category | Specific Compound Name | Abbreviation |
| Monohydroperoxide | m-Diisopropylbenzene Monohydroperoxide | m-MHP |
| Hydroxyhydroperoxide | m-Diisopropylbenzene Hydroxyhydroperoxide | m-HHP |
| Dicarbinol | m-Di-(2-hydroxy-2-propyl)benzene | m-DC |
| Acetophenones | 3-isopropyl acetophenone | - |
| 3-(2-hydroperoxy-2-propyl) acetophenone | - | |
| 3-(2-hydroxy-2-propyl) acetophenone | - | |
| 1,3-diacetophenone | DAC | |
| Other | diisopropylbenzene olefin carbinol | OLCL |
| a ketone | MKT |
The table below presents data on the composition of product mixtures from different m-diisopropylbenzene hydroperoxidation processes, illustrating the relative amounts of the desired product and major by-products.
| Process Description | m-DHP (%) | m-HHP (%) | m-MHP (%) | Reference |
| Continuous oxidation with recycle | - | - | 28.1 | google.com |
| Anhydrous, non-alkaline oxidation | ~69.6 (of DHP/HHP fraction) | ~23.2 (of DHP/HHP fraction) | - | prepchem.com |
| Crude hydroperoxide mixture | 72 | 20 | - | prepchem.comgoogleapis.com |
Acid-Catalyzed Decomposition Mechanisms
The acid-catalyzed decomposition of m-DHP is a complex reaction that can be initiated by both mineral acids and Lewis acids. The fundamental mechanism involves the protonation of an oxygen atom in the hydroperoxy group, followed by a rearrangement and cleavage, analogous to the well-known Hock rearrangement for cumene (B47948) hydroperoxide. This process is highly exothermic and is typically conducted in an anhydrous organic solvent to minimize side reactions. onepetro.orggoogle.comgoogleapis.comgoogle.com
C₆H₄(C(CH₃)₂OOH)₂ + Acid Catalyst → C₆H₄(OH)₂ + 2(CH₃)₂CO
The reaction is usually performed in the liquid phase within a temperature range of approximately 40°C to 100°C. google.com The choice of solvent is crucial, with acetone, methyl isobutyl ketone, benzene, or toluene being commonly used. google.comgoogleapis.comgoogle.com
Lewis acids are effective catalysts for the decomposition of m-DHP, and their use has been explored to improve the yields and selectivity of resorcinol. google.comgoogle.com Specific Lewis acids identified as particularly useful include boron trifluoride (BF₃), ferric chloride (FeCl₃), and stannic chloride (SnCl₄). google.comgoogle.com These catalysts can function in substantially non-aqueous solution phases, which can help minimize water-induced side reactions that lower the resorcinol yield. google.com Research has shown that decomposition can be achieved using minute quantities of these catalysts, sometimes as low as 10 to 100 parts per million (ppm), at temperatures around 50°C. google.com The use of Lewis acids like boron trifluoride etherate has been a focus of process improvement patents aiming for higher efficiency in resorcinol production. googleapis.com
Strong mineral acids, also known as Brønsted acids, are widely used as catalysts for the commercial decomposition of m-DHP. google.com Sulfuric acid (H₂SO₄) and orthophosphoric acid (H₃PO₄) are common choices for this process. google.comgoogleapis.comgoogle.com Typically, small quantities of a concentrated strong acid are sufficient to catalyze the highly exothermic reaction. google.comgoogleapis.comgoogle.com For instance, a commercial process might add concentrated sulfuric acid (around 0.2% by weight) to a solution of the hydroperoxide to initiate the cleavage. google.comgoogleapis.com The catalytic activity of these acids is potent, and controlling the reaction temperature is critical to prevent unwanted side reactions, such as the formation of resins from resorcinol and acetone. googleapis.com
Kinetics of Decomposition
The study of the reaction kinetics is essential for optimizing reactor design and ensuring process safety for the decomposition of m-DHP.
The acid-catalyzed decomposition of this compound is generally considered to be a first-order reaction with respect to the concentration of the dihydroperoxide. google.comgoogleapis.com The basic rate equation can be expressed as:
Rate = k[m-DHP]
Where:
Rate is the rate of reaction.
k is the rate constant.
[m-DHP] is the concentration of this compound.
It is important to note that the reaction rate is influenced by several other factors. The rate is accelerated by the presence of the acid catalyst and the resorcinol product itself, while it is retarded by the presence of water. google.comgoogleapis.comgoogle.com Therefore, a more comprehensive rate equation would need to account for the concentrations of the catalyst and these inhibiting or accelerating species.
The thermodynamic and kinetic parameters of the decomposition reaction are highly dependent on the specific catalyst system employed. For the decomposition of 1,3-diisopropylbenzene (B165221) dihydroperoxide (an alternative name for m-DHP) on a montmorillonite-type catalyst containing Cu²⁺ ions, kinetic studies were performed between 22°C and 56°C. researchgate.net The findings from this specific system provide insight into the energetic requirements of the reaction. researchgate.net
The table below summarizes the kinetic and thermodynamic parameters calculated for this specific catalytic system. researchgate.net It is crucial to recognize that these values may differ significantly for other catalysts like sulfuric acid or Lewis acids.
| Parameter | Value | Unit |
| Activation Energy (Ea) | 50.7 | kJ/mol |
| Enthalpy of Activation (ΔH#) | 43.5 | kJ/mol |
| Entropy of Activation (ΔS#) | Calculated | |
| Gibbs Free Energy of Activation (ΔG#) | Calculated |
Table 1: Kinetic and Thermodynamic Parameters for m-DHP decomposition using a Cu²⁺-containing montmorillonite (B579905) catalyst. Data sourced from a study on the kinetics of the process. researchgate.net
Low enthalpy of activation values suggest an efficient transition state, while the entropy of activation provides information about the stability of this state and the affinity of the substrate for the catalyst. mdpi.com
Applications and Industrial Significance in Chemical Manufacturing
Precursor in Resorcinol (B1680541) Production Pathways
The primary industrial application of m-diisopropylbenzene dihydroperoxide is as a key precursor in the synthesis of resorcinol (benzene-1,3-diol). This method is analogous to the Hock process for producing phenol (B47542) and acetone (B3395972) from cumene (B47948) hydroperoxide. The process begins with the liquid-phase oxidation of m-diisopropylbenzene (m-DIPB) with molecular oxygen. google.comresearchgate.net This oxidation is carefully controlled, often under anhydrous and non-alkaline conditions at temperatures between 85°C and 95°C, to produce an oxidate mixture. eastman.comgoogle.com
This mixture contains this compound (m-DHP), as well as byproducts like m-diisopropylbenzene monohydroperoxide (MHP) and m-diisopropylbenzene hydroxyhydroperoxide (HHP). prepchem.comgoogle.com The m-DHP and m-HHP are then typically extracted from the unreacted m-DIPB and other products using a dilute aqueous sodium hydroxide (B78521) solution. google.comacs.org In some process variations, the m-HHP byproduct can be converted to the more desirable m-DHP by treating it with hydrogen peroxide. acs.orggoogle.com
Table 1: Key Stages in Resorcinol Production via m-DHP
| Stage | Description | Key Reactants/Products | Typical Conditions |
| Oxidation | Liquid-phase oxidation of m-diisopropylbenzene to form a hydroperoxide mixture. | In: m-DIPB, Oxygen (Air) Out: m-DHP, m-HHP, m-MHP | 85°C - 95°C, Anhydrous, Non-alkaline eastman.comgoogle.com |
| Extraction | Separation of hydroperoxides from the oxidate. | In: Oxidate, NaOH(aq) Out: Aqueous solution of DHP/HHP salts | Use of dilute sodium hydroxide google.comacs.org |
| Cleavage | Acid-catalyzed decomposition of m-DHP to the final products. | In: m-DHP, Acid Catalyst (e.g., H₂SO₄) Out: Resorcinol, Acetone | Exothermic reaction in a solvent google.comgoogle.com |
Application as a Radical Polymerization Initiator
Organic peroxides are widely used as initiators for free-radical polymerization because the O-O bond can easily decay to form free radicals upon heating. patsnap.com this compound serves this function, where its thermal decomposition generates radicals that initiate the chain reaction of monomer polymerization. This makes it a valuable initiator for producing a variety of polymers.
Table 2: Application of m-DHP as a Polymerization Initiator
| Polymer Type | Role of m-DHP |
| Acrylic Resins | Acts as a radical initiator to start the polymerization of acrylic monomers, used in coatings and adhesives. |
| Polyurethane Foams | Used as an initiator in the polymerization process for producing foams for insulation and cushioning. |
In the manufacturing of acrylic resins, such as those used in coatings and adhesives, this compound can be used as a radical initiator. When the reaction mixture is heated, the peroxide decomposes into free radicals. These radicals then react with acrylic monomers, initiating the polymerization process that forms the long-chain polymer structure of the acrylic resin.
This compound is also employed as an initiator in the production of polyurethane foams. These materials are widely used for insulation and cushioning. The role of the peroxide is to initiate the polymerization reactions that, in combination with a blowing agent, lead to the formation of the cellular foam structure.
Role in Oxidative Reactions for Organic Compound Synthesis
Beyond its primary role in resorcinol production, the reactivity of this compound makes it useful in other specialized areas of organic synthesis. Its ability to act as an oxidizing agent or a source of hydroperoxyl radicals allows it to be used as a raw material for producing other valuable chemicals. For instance, it can be utilized in the synthesis of epoxides, such as propylene (B89431) oxide or butylene oxide, and can serve as a precursor for creating other, more complex organic peroxides.
Purification and Separation Methodologies for M Diisopropylbenzene Dihydroperoxide
Extraction Techniques for Hydroperoxide Mixtures
Extraction is a cornerstone of m-DHP purification, typically involving a multi-step liquid-liquid process to selectively separate the dihydroperoxide from other organic compounds in the crude oxidation product.
The initial purification step leverages the acidic character of the hydroperoxide functional groups in m-DHP. The crude oxidation liquid is treated with a dilute aqueous alkaline solution, most commonly sodium hydroxide (B78521) (NaOH). google.comgoogle.com In this process, the acidic m-DHP reacts with the base to form its sodium salt, which is soluble in the aqueous phase. google.com Conversely, non-acidic or less acidic components, such as unreacted m-diisopropylbenzene (m-DIPB) and m-diisopropylbenzene monohydroperoxide (m-MHP), remain predominantly in the organic phase. google.comgoogle.com
| Parameter | Value/Condition | Source |
|---|---|---|
| Extractant | Aqueous Sodium Hydroxide (NaOH) Solution | google.comgoogle.com |
| NaOH Concentration | 4% to 20% by mass | google.comgoogle.com |
| Extraction Time | ~30 minutes with stirring | google.com |
| Separated Components | Aqueous Phase: Soluble sodium salt of m-DHP and m-HHP. Organic Phase: Unreacted m-DIPB, m-MHP. | google.comgoogle.com |
Following extraction, the aqueous phase containing the dissolved dihydroperoxide is often acidified, for instance with sulfuric acid, to a pH of 6-7. google.com This neutralizes the sodium salt, causing the water-insoluble m-DHP to precipitate or separate out, allowing for its collection. google.com
After alkaline extraction, the m-DHP, which exists as a salt in the aqueous caustic solution, must be recovered. This is achieved by re-extracting the compound into a suitable organic solvent. google.comgoogle.com Methyl isobutyl ketone (MIBK) is a frequently utilized solvent for this purpose. google.comgoogle.com
The process involves contacting the m-DHP-rich aqueous caustic solution with the organic solvent. google.com The m-DHP is preferentially transferred from the aqueous phase to the organic solvent phase. google.com The efficiency of this extraction can be influenced by temperature. google.com For instance, processes may use a "hot" MIBK extraction, conducted at temperatures between 40°C and 85°C, to effectively recover the DHP/HHP product. google.comgoogle.com In some processes, multiple extraction stages are employed to maximize recovery. google.com For example, a cold MIBK extraction can first remove certain impurities, followed by a hot MIBK extraction to isolate the high-purity DHP. google.com Toluene is another solvent that can be used in the purification and subsequent reaction steps. googleapis.compatsnap.com
| Solvent | Extraction Temperature | Purpose | Source |
|---|---|---|---|
| Methyl Isobutyl Ketone (MIBK) | 60°C - 80°C | To recover DHP/HHP from aqueous NaOH solution. | google.comgoogle.com |
| Toluene | Used as a solvent for purification and subsequent decomposition reactions. | Used as a solvent for purification and subsequent decomposition reactions. | googleapis.compatsnap.com |
Crystallization Processes for Isolation
For applications requiring very high purity m-DHP, crystallization is employed as a final purification step. google.com This technique separates m-DHP from remaining impurities based on differences in solubility in a given solvent at varying temperatures. The process typically involves dissolving the crude m-DHP from the extraction steps in a suitable solvent at an elevated temperature to create a saturated solution. googleapis.com As the solution cools, the solubility of m-DHP decreases, causing it to crystallize out of the solution while impurities remain dissolved. googleapis.com
The choice of solvent is critical. While simple crystallization from a single solvent is possible, more advanced methods use mixed solvent systems to enhance selectivity and yield. googleapis.com One patented method discloses the use of a mixed solvent comprising an aromatic hydrocarbon, an alkylphenol, and an acylphenol to effectively remove both low-boiling and high-boiling impurities. googleapis.com After crystallization, the solid m-DHP is separated from the mother liquor through filtration or centrifugation. patsnap.com The resulting crystals can be washed with a small amount of cold solvent to remove any adhering impurities. patsnap.com For extremely high purity requirements, a process of recrystallization may be repeated. google.com
Drying Procedures for Process Streams
Water can interfere with subsequent reactions of m-DHP, particularly the acid-catalyzed decomposition to resorcinol (B1680541), where it can retard the reaction rate. googleapis.com Therefore, after extraction into an organic solvent like MIBK or toluene, the process stream containing the m-DHP must be thoroughly dried. googleapis.com
Any suitable known means can be used for drying the organic extract. A preferred industrial method is the use of molecular sieves. googleapis.com Molecular sieves are materials with uniform pore sizes that can selectively adsorb small molecules like water while excluding the larger m-DHP molecules. The organic solution is passed through a bed of the molecular sieve material, which traps the water, resulting in a substantially anhydrous product stream ready for the final decomposition stage. googleapis.com
Analytical Techniques for Process Monitoring and Product Characterization
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the routine analysis of m-diisopropylbenzene dihydroperoxide and its associated oxidation products. Its ability to separate complex mixtures at ambient temperatures makes it particularly suitable for the analysis of thermally labile hydroperoxides.
Separation and Quantification of this compound
The separation and quantification of this compound are typically achieved using normal-phase HPLC. A common method employs an Inertsil SIL-100A column (5 µm particle size, 4.6 mm internal diameter, 250 mm length). acs.orgusptechnologies.com The mobile phase generally consists of a mixture of hexane (B92381) and isopropyl alcohol, with a typical volume ratio of 95:5. acs.orgusptechnologies.com The analysis is conducted at a constant flow rate of 1.0 mL/min and a controlled column temperature of approximately 30°C. acs.orgusptechnologies.com Detection is performed using a UV detector set at a wavelength of 257 nm, which allows for the sensitive detection of the aromatic rings within the target compound and its by-products. acs.orgusptechnologies.com For quantitative analysis, a sample volume of 3 µL is typically injected. acs.orgusptechnologies.com This method has been shown to provide satisfactory separation with relatively short analysis times and precise results. acs.orgusptechnologies.com
Alternatively, reversed-phase HPLC methods can also be employed. One such method utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid. sielc.com This approach is scalable and can be adapted for preparative separations to isolate impurities. sielc.com
Analysis of Oxidation By-products and Impurities
The oxidation of m-diisopropylbenzene is a complex process that yields a variety of by-products and impurities alongside the desired dihydroperoxide. HPLC is instrumental in separating and quantifying these compounds, which is crucial for monitoring reaction progress and ensuring product purity. The primary objects of analysis in the oxidation product mixture include the starting material m-diisopropylbenzene (m-DIPB), the target this compound (m-DHP), and several key by-products. acs.orgusptechnologies.com
These by-products include:
m-Diisopropylbenzene Monohydroperoxide (m-MHP): An intermediate in the oxidation process.
m-Diisopropylbenzene Hydroxyhydroperoxide (m-HHP): Another significant intermediate.
m-Di(2-hydroxy-2-propyl)benzene (DCL): A dicarbinol formed from the reduction of the dihydroperoxide.
Acetophenones: Such as 3-isopropyl acetophenone (B1666503) and its hydroperoxy and hydroxy derivatives, which can form through side reactions. acs.orgusptechnologies.com
The same normal-phase HPLC method described for the quantification of m-DHP is effective in separating these by-products, allowing for their individual monitoring and control. acs.orgusptechnologies.com
Method Validation
The reliability of the HPLC method for analyzing this compound and its by-products is established through rigorous validation. Key validation parameters include linear correlation, recovery rates, and relative standard deviations (RSD).
For compounds such as m-diisopropylbenzene (m-DIPB), m-di(2-hydroxy-2-propyl)benzene (DCL), and 1,3-diacetophenone (DAC), standard working curves have demonstrated good linear correlation, with linear regression coefficients ranging from 0.99804 to 0.99952. acs.orgusptechnologies.com This indicates a direct and predictable relationship between the concentration of the analyte and the detector response over a defined range.
Recovery rates for m-DIPB, DCL, and DAC have been reported to be in the range of 97% to 104%, with relative standard deviations between 0.09% and 0.25%. acs.orgusptechnologies.com These high recovery rates and low RSD values signify the accuracy and precision of the method, with an average error of less than 1.00%. acs.orgusptechnologies.com
Table 1: HPLC Method Validation Data
| Compound | Linear Regression Coefficient (r) | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| m-Diisopropylbenzene (m-DIPB) | 0.99804 - 0.99952 | 97 - 104 | 0.09 - 0.25 |
| m-Di(2-hydroxy-2-propyl)benzene (DCL) | 0.99804 - 0.99952 | 97 - 104 | 0.09 - 0.25 |
| 1,3-Diacetophenone (DAC) | 0.99804 - 0.99952 | 97 - 104 | 0.09 - 0.25 |
Gas Chromatography (GC) for Specific Components
Gas Chromatography (GC) is another valuable tool in the analytical arsenal (B13267) for this compound production, primarily for the analysis of volatile components and the purity of the starting material. Due to the thermal lability of hydroperoxides, direct GC analysis of this compound is challenging, as it can lead to decomposition in the heated injector port, yielding misleading results such as acetophenone and 2-phenyl-2-propanol. antpedia.com
Therefore, GC is more commonly used to analyze the purity of the m-diisopropylbenzene (m-DIPB) feedstock. Standard test methods for analyzing isopropylbenzene (cumene) and its impurities, including diisopropylbenzenes, can be adapted for this purpose. astm.orgtajhizkala.ir These methods can detect impurities such as nonaromatic hydrocarbons, benzene (B151609), toluene, ethylbenzene, and other isomers of diisopropylbenzene. tajhizkala.ir In some process monitoring applications, GC is used to measure the content of intermediates like m-diisopropylbenzene monohydroperoxide (m-HHP) in the reaction solution. epa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the qualitative identification of impurities and by-products in the this compound production stream, especially for those present at low concentrations. While HPLC with UV detection is excellent for quantification of known compounds, LC-MS provides the added advantage of mass information, which is crucial for the structural elucidation of unknown or unexpected components.
For LC-MS analysis, the mobile phase used in HPLC may need to be modified to be compatible with the mass spectrometer. For instance, non-volatile acids like phosphoric acid are typically replaced with volatile alternatives such as formic acid. sielc.com The coupling of LC with a mass spectrometer, particularly with soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the analysis of thermally labile hydroperoxides without causing their degradation. nih.gov This technique is invaluable for identifying low-level intermediates and degradation products, providing a deeper understanding of the reaction chemistry and helping to ensure the final product's purity. researchgate.net
Iodometric Analysis for Hydroperoxide Content
Iodometric titration is a classic and reliable wet chemical method used to determine the total hydroperoxide content in a sample. This technique is based on the oxidation of iodide ions (I⁻) by the hydroperoxide group in an acidic medium, which liberates iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator to signal the endpoint. usptechnologies.comcloudfront.net
The fundamental reactions are as follows:
Reaction with Iodide: ROOH + 2H⁺ + 2I⁻ → ROH + H₂O + I₂
Titration with Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
An ammonium (B1175870) molybdate (B1676688) solution can be used as a catalyst to ensure the reaction goes to completion. usptechnologies.com The procedure involves dissolving a weighed sample in a suitable solvent mixture (e.g., acetic acid and an organic solvent), adding a potassium iodide solution, and then titrating the liberated iodine. cloudfront.net While this method is highly accurate for determining the total peroxide value, it is not specific and cannot differentiate between different hydroperoxide species such as m-DHP and m-HHP. acs.org Therefore, it is often used in conjunction with chromatographic methods to obtain a complete profile of the hydroperoxide content.
Table 2: List of Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| m-DIPB | m-Diisopropylbenzene |
| m-DHP | This compound |
| m-MHP | m-Diisopropylbenzene monohydroperoxide |
| m-HHP | m-Diisopropylbenzene hydroxyhydroperoxide |
| DCL | m-Di(2-hydroxy-2-propyl)benzene |
| DAC | 1,3-Diacetophenone |
| AP | Acetophenone |
| DMPC | 2-phenyl-2-propanol |
Future Research Directions and Process Innovations
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The oxidation of m-diisopropylbenzene is a radical reaction that can lead to several by-products, including m-diisopropylbenzene monohydroperoxide (m-MHP) and m-diisopropylbenzene hydroxyhydroperoxide (m-HHP). google.com Consequently, a primary focus of future research is the development of advanced catalytic systems that can improve the selectivity towards the desired dihydroperoxide, thereby increasing efficiency and yield.
Researchers are investigating alternatives to traditional catalysts, such as metal salts, which can pose safety risks due to the sensitivity of peroxides to many metals. google.com One promising area is the use of organic alkali catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetramethylammonium (B1211777) hydroxide (B78521), tetraethylammonium (B1195904) bromide). google.com These catalysts can facilitate the liquid phase peroxidation of diisopropylbenzene (DIPB) with air under mild conditions without the need for an initiator, which simplifies the process. google.com
Another innovative approach involves the use of imidazolium (B1220033) ionic liquids. researchgate.net Studies on the oxidation of similar alkylaromatics have shown that certain ionic liquids can enhance the selectivity of hydroperoxide formation. For instance, [C4mim]OH was identified as a more effective catalyst for the oxidation of 1,3-diisopropylbenzene (B165221) compared to the traditional catalyst NaOH. researchgate.net The unique properties of ionic liquids, such as negligible vapor pressure and high thermal stability, also contribute to developing safer and more environmentally friendly processes. researchgate.net
Further research directions include exploring N-hydroxyphthalimide (NHPI) as a catalyst, which has been effective in the aerobic oxidation of other alkylbenzenes. researchgate.net The goal is to find catalytic systems that not only maximize the yield of m-diisopropylbenzene dihydroperoxide but also minimize the formation of by-products, leading to a more streamlined and economical production process. A method for producing m-diisopropylbenzene hydrogen peroxide with a purity of 95% or higher and a yield of 82% or more has been reported, highlighting the potential for high-purity production. patsnap.com
| Catalyst Type | Example(s) | Key Advantages | Research Focus |
| Organic Alkali | Quaternary ammonium salts (e.g., Tetraethylammonium bromide) | Milder reaction conditions, no initiator required. google.com | Optimizing catalyst concentration and reaction parameters for industrial scale-up. |
| Ionic Liquids | Imidazolium-based liquids (e.g., [C4mim]OH) | Enhanced selectivity, better performance than traditional catalysts like NaOH, improved process safety. researchgate.net | Screening different ionic liquids and understanding their catalytic mechanism. researchgate.net |
| N-hydroxyphthalimide (NHPI) | N-hydroxyphthalimide | Effective for aerobic oxidation of various alkylbenzenes. researchgate.net | Adapting NHPI-based systems for selective di-hydroperoxidation of m-DIPB. |
Advanced Process Design for Integrated Synthesis and Decomposition
Innovations in process design are moving towards continuous and integrated systems to enhance efficiency and safety. Continuous processes for the hydroperoxidation of m-diisopropylbenzene offer significant advantages over batch operations by allowing for better control of reaction conditions and reducing the risks associated with the accumulation of large quantities of peroxides. google.comgoogle.com
An advanced process design involves the continuous oxidation of m-diisopropylbenzene with air in a non-alkaline, anhydrous system. google.com The product stream, containing the dihydroperoxide, monohydroperoxide, and unreacted diisopropylbenzene, undergoes an extraction step with dilute aqueous sodium hydroxide to separate the dihydroperoxide and hydroxyhydroperoxide fraction. google.com A key feature of this advanced design is the recycling of the remaining hydroperoxidation products, including the monohydroperoxide and unreacted diisopropylbenzene, back to the feed stream for further oxidation. google.com This integration of reaction and separation with recycling maximizes raw material utilization. google.com
Future designs will likely focus on a tighter integration of the this compound synthesis unit with its subsequent decomposition unit, where it is typically cleaved with an acid to produce resorcinol (B1680541) and acetone (B3395972). google.comgoogle.com Such integrated plants can improve energy efficiency and reduce waste by utilizing heat from exothermic reactions and minimizing intermediate storage and transportation. The development of processes that can handle a mixture of m- and p-isomers further enhances the economic viability by using less pure, and therefore cheaper, raw materials. google.comgoogle.com
| Process Feature | Description | Benefits |
| Continuous Operation | Reactants are continuously fed into the reactor, and products are continuously removed. google.comgoogle.com | Improved safety, better control over reaction parameters, consistent product quality. google.com |
| Product Recycling | Unreacted m-DIPB and intermediate monohydroperoxide (m-MHP) are separated and recycled back to the reactor. google.com | High raw material utilization, reduced waste, improved overall yield. google.com |
| Integrated Synthesis & Decomposition | The synthesis of m-DHP is directly linked to its subsequent acid cleavage to produce resorcinol. google.comgoogle.com | Increased energy efficiency, reduced operating costs, minimized intermediate handling. |
Computational Chemistry Approaches to Reaction Mechanism Elucidation
While experimental studies provide valuable data, computational chemistry is emerging as a powerful tool to gain deeper, molecular-level insights into the complex reaction mechanisms of m-diisopropylbenzene oxidation. scielo.br By modeling the potential energy surfaces (PES) of the reaction, researchers can explore various possible pathways, identify key intermediates and transition states, and understand the factors that control reactivity and selectivity. scielo.brrsc.org
Future research will likely employ methods like Density Functional Theory (DFT) to investigate the detailed mechanism of the radical chain reaction. researchgate.net This can help in understanding the role of the catalyst in promoting the desired reaction while suppressing side reactions. For example, computational models can clarify how a specific catalyst, like an ionic liquid or a quaternary ammonium salt, interacts with the reactants and intermediates to lower the activation energy for dihydroperoxide formation. google.comresearchgate.net
Furthermore, computational studies can simulate reaction conditions, such as the effect of solvent, temperature, and pressure, to predict optimal process parameters. scielo.br This predictive capability can significantly accelerate the development and optimization of new catalytic systems and process designs, reducing the need for extensive and costly experimental work. nih.gov As computational power and theoretical methods advance, it will become increasingly feasible to model more complex and realistic systems, providing unprecedented detail about the reaction dynamics. rsc.orgnih.gov
Sustainable and Green Chemistry Aspects of this compound Production
The production of bulk chemicals like this compound is increasingly being scrutinized through the lens of green chemistry and sustainability. ijrpr.com Future innovations are strongly tied to the adoption of the twelve principles of green chemistry to create more environmentally benign processes. epa.gov
Another principle of green chemistry is waste prevention. epa.gov By developing highly selective catalysts as discussed in section 7.1, the formation of unwanted by-products is minimized, which in turn reduces waste. boehringer-ingelheim.com The move towards continuous processes with integrated recycling loops also aligns with the goal of maximizing atom economy and minimizing waste streams. google.comepa.gov
Future research will also focus on using safer solvents and auxiliary substances. epa.gov The ideal process would minimize or eliminate the use of hazardous organic solvents. The investigation into ionic liquids as catalysts also presents an opportunity to use them as potentially safer reaction media. researchgate.net Furthermore, designing the entire process, from raw material sourcing to final product, with a circular economy mindset will be crucial. youtube.com This involves considering the lifecycle of all materials used and ensuring that products are designed to degrade into innocuous substances after their use. epa.gov The direct synthesis of hydrogen peroxide, a known "green" oxidant, from H₂ and O₂ is an example of a sustainable process that could influence related oxidation technologies. rsc.org
Q & A
Q. What are the established synthesis protocols for m-DHP, and how can yield and purity be optimized?
m-DHP is synthesized via alkylation of benzene or cumene-propene mixtures using AlCl₃-HCl catalysts, followed by isomerization/transalkylation to isolate m-diisopropylbenzene (m-DiPB). Autoxidation under alkaline conditions produces m-DHP, which is crystallized and purified via acetone dissolution and acid-catalyzed cleavage . To optimize yield, monitor reaction pH and temperature during autoxidation, and use HPLC (e.g., Intersil SIL-100 A column, hexane-isopropyl alcohol mobile phase) to track intermediates and byproducts .
Q. Which analytical methods are most effective for characterizing m-DHP and its oxidation byproducts?
High-performance liquid chromatography (HPLC) with UV detection (257 nm) effectively separates m-DHP derivatives, such as monohydroperoxides (MHP) and dihydroperoxides (DHP), using a hexane-isopropyl alcohol mobile phase (95:5 v/v). LC-MS complements this for qualitative identification of low-concentration intermediates like 1-acetyl-3-(2-hydroperoxy-2-propyl)-benzene (KHP) .
Q. How is m-DHP utilized in analytical chemistry applications?
m-DHP acts as an oxidizing substrate in diagnostic assays, such as creatinine detection in urine. It reacts with 3,3',5,5'-tetramethylbenzidine (TMB) in acetonitrile-based solutions, producing colorimetric signals proportional to analyte concentration . Method optimization requires precise control of peroxide concentration (e.g., 90 mM in acetonitrile) and pH (7.0 in aqueous phases) .
Advanced Research Questions
Q. How do electronic and steric effects influence the autoxidation kinetics of m-DHP isomers?
Autoxidation rates vary between meta- and para-isomers due to resonance effects. For example, p-isopropylacetophenone autoxidizes slower than its meta counterpart due to electron-withdrawing acetyl groups. However, conflicting reactivity orders (e.g., m-DiPB > p-DiPB in some studies) arise from variable initiation rates and hydroperoxide decomposition under uncontrolled conditions. Controlled kinetic studies with constant initiation rates are critical for reconciling discrepancies .
Q. What are the non-IEPOX decomposition pathways of m-DHP in environmental or atmospheric systems?
Under low NO₃ and HO₂-dominated conditions, m-DHP derivatives like dihydroxy dihydroperoxides (C₅H₁₂O₆) form via highly oxidized, low-volatility pathways. These pathways are pH-dependent; neutral aerosol pH favors non-IEPOX routes, which can be studied using chamber experiments with isotope-labeled precursors .
Q. How can contradictions in reported decomposition mechanisms be resolved?
Discrepancies in hydroperoxide stability (e.g., m-isopropylcumyl hydroperoxide < p-isopropylcumyl hydroperoxide vs. m-DiPB < p-DiPB) stem from differences in experimental design. Standardize initiation rates and avoid thermal decomposition by conducting reactions at ≤25°C. Use radical traps (e.g., TEMPO) to isolate primary oxidation products .
Methodological Guidance
- Data Contradiction Analysis : When conflicting reactivity orders arise, compare initiation methods (e.g., photo vs. thermal initiation) and validate results using computational tools (e.g., DFT calculations for resonance effects) .
- Experimental Design : For environmental studies, simulate atmospheric conditions (e.g., 50% RH, 298 K) and use real-time mass spectrometry (PTR-ToF-MS) to track volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
